1-(2-ethyl-6-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
Description
This compound belongs to a class of substituted benzodiazepine-urea derivatives, characterized by a 1,4-benzodiazepine core fused with a urea moiety. The structure features a 2-ethyl-6-methylphenyl substituent on the urea nitrogen and a 1-methyl-2-oxo-5-phenyl group on the benzodiazepine ring. Such modifications are designed to modulate receptor binding affinity, metabolic stability, and pharmacokinetic properties compared to simpler benzodiazepines .
Properties
IUPAC Name |
1-(2-ethyl-6-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-4-18-14-10-11-17(2)22(18)28-26(32)29-24-25(31)30(3)21-16-9-8-15-20(21)23(27-24)19-12-6-5-7-13-19/h5-16,24H,4H2,1-3H3,(H2,28,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNHWIZTPFHEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-ethyl-6-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic compound with potential biological activities. This compound belongs to the benzodiazepine class, which is known for its diverse pharmacological effects, including anxiolytic, anticonvulsant, and sedative properties. The exploration of its biological activity is crucial for understanding its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzodiazepine moiety linked to a urea group, which may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4O |
| Molecular Weight | 414.51 g/mol |
| CAS Number | 1796904-91-0 |
Benzodiazepines generally exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's action in the central nervous system. The specific interactions of this compound with GABA_A receptors and other targets such as AMPA receptors are critical for its biological activity.
AMPA Receptor Antagonism
Recent studies have shown that derivatives of benzodiazepines can act as noncompetitive antagonists of AMPA receptors, which are involved in synaptic transmission and plasticity. For instance, a related compound demonstrated significant inhibition of AMPA receptor desensitization without affecting deactivation rates, suggesting a unique profile for benzodiazepine derivatives in modulating glutamatergic signaling .
Biological Activities
Research indicates that compounds within the benzodiazepine family exhibit a variety of biological activities:
- Anticonvulsant Activity : Benzodiazepines are widely recognized for their anticonvulsant properties. The specific compound may share this characteristic, potentially offering therapeutic benefits in epilepsy management.
- Anti-inflammatory Effects : Some studies have indicated that modifications to the benzodiazepine structure can enhance anti-inflammatory activity. For example, certain derivatives have shown efficacy in reducing inflammatory markers in animal models .
- CNS Effects : The compound may exhibit sedative and anxiolytic effects similar to other benzodiazepines, impacting mood and anxiety levels through GABAergic mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on AMPA Receptor Inhibition : A study found that a derivative with similar structural features inhibited AMPA receptor activity with an IC50 value of 2.203 µM for GluA1 subunits . This suggests that modifications to the benzodiazepine framework can significantly alter receptor interactions.
- Anti-inflammatory Activity : In an experimental model using carrageenan-induced paw edema in rats, benzodiazepine derivatives showed up to 80% reduction in hyperalgesia, indicating strong anti-inflammatory potential .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
Key Observations:
The 2-ethyl-6-methylphenyl group in the target compound likely balances lipophilicity and steric hindrance, which may influence receptor binding kinetics. The 4-ethoxyphenyl substituent () introduces polarity via the ethoxy oxygen, improving solubility but possibly reducing CNS penetration .
Receptor Binding Trends :
- Analogs with 3-methylphenyl groups () exhibit high affinity for CCKB receptors, as demonstrated in studies on (R)-L 365260, a CCK antagonist .
- Chlorinated derivatives () are associated with enhanced GABAA receptor modulation, though this varies with substitution patterns .
Metabolic Stability :
- Methylated phenyl derivatives () show slower hepatic clearance compared to halogenated or ethoxy-substituted analogs, as methyl groups resist oxidative metabolism .
Research Findings and Mechanistic Insights
While direct studies on the target compound are sparse, extrapolations from analogs suggest:
- GABAA Receptor Interaction: Chlorinated benzodiazepine-ureas () bind to the benzodiazepine site of GABAA receptors with IC50 values in the nanomolar range, but the target compound’s ethyl-methyl substituents may alter this interaction due to steric effects .
- CCK Receptor Selectivity : The 3-methylphenyl analog () demonstrates a 100-fold selectivity for CCKB over CCKA receptors, attributed to optimal hydrophobic interactions . The target compound’s bulkier substituent might reduce this selectivity.
- Solubility-Bioavailability Trade-offs : Ethoxy-substituted derivatives () achieve higher aqueous solubility (>90% purity in formulations) but require structural optimization for CNS delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
